molecular formula C6H12O6 B7897656 D-Glucose CAS No. 1023302-86-4

D-Glucose

Cat. No.: B7897656
CAS No.: 1023302-86-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

D-Glucose, commonly known as glucose, is a simple sugar with the molecular formula C₆H₁₂O₆. It is a monosaccharide and an essential carbohydrate in biology. Glucose is a primary source of energy for cells and is found in fruits, honey, and the blood of higher animals. It plays a crucial role in cellular respiration and metabolism, providing energy for various cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized through several methods, including the hydrolysis of starch. The process involves breaking down starch into glucose units using acids or enzymes. Another method is the enzymatic conversion of cellulose to glucose using cellulase enzymes.

Industrial Production Methods: Industrially, this compound is produced primarily through the enzymatic hydrolysis of starch. Corn starch is commonly used, and the process involves the following steps:

Types of Reactions:

    Oxidation: this compound can be oxidized to form D-gluconic acid using glucose oxidase. This reaction is commonly used in glucose sensors.

    Reduction: Reduction of this compound can produce sorbitol, a sugar alcohol.

    Isomerization: this compound can be isomerized to D-fructose using glucose isomerase. This reaction is essential in the production of high-fructose corn syrup.

Common Reagents and Conditions:

    Oxidation: Glucose oxidase, oxygen.

    Reduction: Sodium borohydride, hydrogen gas.

    Isomerization: Glucose isomerase, mild alkaline conditions.

Major Products:

    Oxidation: D-Gluconic acid.

    Reduction: Sorbitol.

    Isomerization: D-Fructose

Scientific Research Applications

D-Glucose has numerous applications in scientific research:

    Chemistry: Used as a standard for calibration in various analytical techniques.

    Biology: Essential in cell culture media as an energy source.

    Medicine: Used in intravenous solutions to treat hypoglycemia and dehydration.

    Industry: Key ingredient in the production of high-fructose corn syrup, which is widely used in the food industry. .

Mechanism of Action

D-Glucose exerts its effects primarily through its role in cellular respiration. It is transported into cells via glucose transporters (GLUTs) and undergoes glycolysis to produce pyruvate. Pyruvate enters the mitochondria and is further oxidized in the citric acid cycle to produce adenosine triphosphate (ATP), the energy currency of the cell. The regulation of glucose metabolism involves various hormones, including insulin and glucagon .

Comparison with Similar Compounds

    D-Fructose: An isomer of glucose, commonly found in fruits and honey.

    D-Galactose: Another isomer of glucose, found in milk and dairy products.

    D-Mannose: A sugar similar to glucose, found in some fruits and vegetables.

Comparison:

This compound is a versatile and essential compound with wide-ranging applications in various fields. Its unique properties and reactions make it a valuable molecule in both scientific research and industrial processes.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Record name Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-Glucopyranose
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Record name D-​Glucopyranose
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Record name Glucopyranose
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Record name D-glucose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose
Reactant of Route 2
D-Glucose
Reactant of Route 3
D-Glucose
Reactant of Route 4
D-Glucose
Reactant of Route 5
D-Glucose
Reactant of Route 6
D-Glucose

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